(E)-Cycloundecene (E)-Cycloundecene
Brand Name: Vulcanchem
CAS No.: 13151-60-5
VCID: VC20954539
InChI: InChI=1S/C11H20/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,3-11H2/b2-1+
SMILES: C1CCCCC=CCCCC1
Molecular Formula: C11H20
Molecular Weight: 152.28 g/mol

(E)-Cycloundecene

CAS No.: 13151-60-5

Cat. No.: VC20954539

Molecular Formula: C11H20

Molecular Weight: 152.28 g/mol

* For research use only. Not for human or veterinary use.

(E)-Cycloundecene - 13151-60-5

Specification

CAS No. 13151-60-5
Molecular Formula C11H20
Molecular Weight 152.28 g/mol
IUPAC Name cycloundecene
Standard InChI InChI=1S/C11H20/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,3-11H2/b2-1+
Standard InChI Key GMUVJAZTJOCSND-OWOJBTEDSA-N
Isomeric SMILES C1CCCC/C=C/CCCC1
SMILES C1CCCCC=CCCCC1
Canonical SMILES C1CCCCC=CCCCC1

Introduction

(E)-Cycloundecene is an organic compound classified as a cyclic alkene, with the molecular formula C₁₁H₂₀. It is characterized by its trans configuration, denoted by the "E" designation, indicating that the substituents on either side of the carbon-carbon double bond are positioned opposite each other . This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Synthesis Methods

(E)-Cycloundecene can be synthesized through several methods:

  • Dehydration of Alcohols: This involves the dehydration of cycloundecanol using acid catalysts such as sulfuric acid or phosphoric acid under controlled temperatures.

  • Elimination Reactions: Another approach is the elimination of hydrogen halides from cycloundecyl halides using strong bases like potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.

Biological Activity

Research indicates that (E)-Cycloundecene and its derivatives exhibit significant biological activities:

  • Antimicrobial Properties: Derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Antifungal Activity: Certain derivatives have demonstrated antifungal properties, making them potential candidates for developing antifungal agents.

Comparison with Similar Compounds

(E)-Cycloundecene is distinct from its cis isomer, (Z)-Cycloundecene, in terms of physical properties and reactivity. It is also compared to other cyclic alkenes like cyclododecene, which has an additional carbon atom.

Research Findings

Compound DerivativeActivity TypeTarget OrganismsZone of Inhibition (mm)
Cycloundecyl BromideAntimicrobialStaphylococcus aureus30
CycloundecanoneAntifungalCandida albicans25
Cycloundecyl ChlorideAntimicrobialEscherichia coli28

These findings highlight the potential of (E)-Cycloundecene derivatives in developing antimicrobial and antifungal agents.

Future Directions

Further studies are needed to elucidate the precise mechanisms of action and to explore structure-activity relationships that could lead to more effective derivatives. The ongoing research into this compound underscores its potential as a scaffold for developing new antimicrobial and antifungal agents.

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